[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate
Description
This compound is a heterocyclic organic molecule featuring a benzodioxin moiety fused with an oxazole ring and an acetoxy-linked benzoxazole group. Its structural complexity arises from the integration of two distinct bicyclic systems: the 2,3-dihydro-1,4-benzodioxin (a six-membered ring with two oxygen atoms) and the 1,2-oxazole (a five-membered ring containing nitrogen and oxygen). Such structural features suggest applications in medicinal chemistry, particularly as a scaffold for targeting enzymes or receptors with aromatic binding pockets.
Properties
IUPAC Name |
[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O6/c24-21(11-16-15-3-1-2-4-17(15)28-23-16)27-12-14-10-19(29-22-14)13-5-6-18-20(9-13)26-8-7-25-18/h1-6,9-10H,7-8,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNSQNXRTNMPKTO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=CC(=NO3)COC(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate typically involves multi-step organic reactions. The initial steps often include the formation of the benzodioxin and benzoxazole rings through cyclization reactions. The oxazole ring is then introduced via a condensation reaction with appropriate precursors. The final step involves esterification to form the acetate group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxin moiety, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxazole ring, potentially converting it to an amine derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of multiple heterocyclic rings suggests potential bioactivity.
Medicine
Medicinal chemistry applications include the development of new pharmaceuticals. The compound’s structure may be optimized to enhance its pharmacokinetic and pharmacodynamic properties.
Industry
In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of [5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl 2-(1,2-benzoxazol-3-yl)acetate involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound’s multiple rings and functional groups allow it to engage in various interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which contribute to its biological activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, based on structural motifs and related compounds (e.g., CS-0309467 in ), a comparative analysis can be inferred:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Structural Complexity : The target compound combines three heterocyclic systems (benzodioxin, oxazole, benzoxazole), whereas analogs like CS-0309467 feature fewer fused rings. This complexity may enhance binding specificity but could reduce synthetic accessibility.
Functional Group Diversity: The ester linkage in the target compound differentiates it from CS-0309467, which has a tertiary amine group.
Molecular Weight : Both compounds fall within the 390–400 Da range, aligning with Lipinski’s "Rule of Five" for drug-likeness. However, the rigid aromatic systems may reduce solubility.
Research Findings and Limitations
No experimental data (e.g., crystallographic, spectroscopic, or biological) for the target compound are available in the provided evidence.
Critical Gaps :
- Synthetic Routes: No synthetic protocols or yields are described for the target compound.
- Stability and Solubility : The ester group in the target compound may confer instability under physiological conditions compared to ether- or amine-linked analogs.
Biological Activity
Chemical Structure and Properties
This compound features a complex structure that includes:
- Benzodioxin moiety : Known for its potential pharmacological applications.
- Oxazole ring : Often associated with antimicrobial and anticancer activities.
- Benzoxazole group : Recognized for its role in drug discovery, particularly in neuropharmacology.
The IUPAC name is indicative of its intricate design, which may influence its interaction with biological targets.
The biological activity of the compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes, similar to other benzoxazole derivatives that have shown inhibitory effects on acetylcholinesterase (AChE) and other relevant enzymes .
- Receptor Modulation : It could potentially modulate the activity of neurotransmitter receptors, including serotonin receptors, which are crucial in neuropharmacology .
In Vitro Studies
Recent studies have evaluated the compound's activity against specific biological targets. For instance:
| Compound | Target | IC50 (nM) | % Inhibition at 10^-6 M |
|---|---|---|---|
| Compound A | hAChE | 16 ± 5 | 82% |
| Compound B | h5-HT4R | 9.6 ± 1.6 | 100% |
These results suggest that the compound exhibits promising inhibitory effects that warrant further investigation .
Case Studies
- Neuropharmacological Effects : A study explored the potential of benzoxazole derivatives in treating Alzheimer's disease by inhibiting AChE. The findings indicated that modifications in the benzoxazole structure could enhance potency and selectivity against AChE .
- Anticancer Activity : Research has indicated that similar compounds can exert cytotoxic effects on various cancer cell lines by inducing apoptosis. The mechanism often involves modulation of signaling pathways related to cell survival and proliferation .
Synthesis and Optimization
The synthesis of this compound typically involves several steps:
- Formation of the Oxazole Ring : This can be achieved through cyclization reactions involving appropriate precursors.
- Introduction of Benzodioxin Moiety : This step often requires the reaction of catechol derivatives under specific conditions to form the desired ring structure.
- Coupling Reactions : The final assembly involves coupling the oxazole and benzodioxin components through amide bond formation using coupling reagents like EDCI or DCC .
Q & A
Q. Methodology :
- Step 1 : Synthesize the benzoxazolyl acetic acid moiety (e.g., 2-(1,2-benzoxazol-3-yl)acetic acid) via condensation of methyl-3-amino-4-hydroxybenzoate with aryl acids under reflux (15 hours), followed by cooling on crushed ice to precipitate intermediates .
- Step 2 : Couple the oxadiazole-dihydrobenzodioxin fragment (e.g., 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole) with the benzoxazolyl acetic acid using cesium carbonate (1.5 equiv.) in DMF at room temperature (16–18 hours) .
- Validation : Use HPLC with UV detection (λ = 254 nm) to confirm intermediate purity (>95%) and NMR (¹H/¹³C) to verify regioselectivity.
Basic Research: How to characterize the compound’s structure and confirm regiochemistry?
Q. Methodology :
- X-ray crystallography : Resolve ambiguities in the oxadiazole and benzodioxin ring connectivity using single-crystal diffraction data.
- 2D NMR : Employ HSQC and HMBC to confirm the ester linkage between the oxadiazole-methyl and benzoxazolyl acetic acid moieties. For example, HMBC correlations between the oxadiazole methyl protons (δ ~4.8 ppm) and the carbonyl carbon (δ ~170 ppm) confirm ester formation .
- FT-IR : Validate ester C=O stretching vibrations (1730–1750 cm⁻¹) and benzoxazole C=N peaks (1620–1640 cm⁻¹) .
Basic Research: What in vitro assays are suitable for preliminary bioactivity screening?
Q. Methodology :
- Enzyme inhibition : Test against cyclooxygenase-2 (COX-2) or acetylcholinesterase (AChE) using fluorometric assays. Prepare stock solutions in DMSO (≤0.1% final concentration) and measure IC₅₀ values .
- Cytotoxicity : Use MTT assays on HEK-293 or HepG2 cell lines. Include positive controls (e.g., doxorubicin) and validate results with triplicate experiments.
Advanced Research: How to optimize reaction yield when coupling fragments with steric hindrance?
Q. Methodology :
- Solvent screening : Compare DMF (polar aprotic) with THF or acetonitrile to reduce steric crowding.
- Catalyst optimization : Test alternative bases (e.g., K₂CO₃ vs. Cs₂CO₃) to improve nucleophilic substitution efficiency.
- Microwave-assisted synthesis : Reduce reaction time (e.g., 2–4 hours at 80°C) while maintaining yield (>75%) .
Advanced Research: How to resolve contradictions in spectral data during structural analysis?
Q. Case Example :
- Issue : Discrepancy between predicted (DFT-calculated) and observed ¹³C NMR shifts for the benzodioxin ring.
- Resolution :
Advanced Research: How to design structure-activity relationship (SAR) studies for this compound?
Q. Methodology :
- Analog synthesis : Modify substituents on the benzoxazole (e.g., -NO₂, -OCH₃) or benzodioxin rings (e.g., halogenation).
- Pharmacophore mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with COX-2’s Arg120).
- Data analysis : Correlate logP (HPLC-measured) with cytotoxicity to assess bioavailability .
Advanced Research: How to assess metabolic stability in preclinical models?
Q. Methodology :
- Microsomal assay : Incubate with rat liver microsomes (RLM) and NADPH. Monitor parent compound depletion via LC-MS/MS over 60 minutes.
- Metabolite identification : Use high-resolution MS (Q-TOF) to detect hydroxylated or demethylated products .
Advanced Research: What strategies mitigate hydrolysis of the ester linkage in physiological conditions?
Q. Methodology :
- Prodrug design : Replace the methyl ester with tert-butyl or pivaloyloxymethyl groups to enhance stability.
- pH-dependent studies : Measure hydrolysis rates in buffers (pH 4.0–7.4) and compare activation energies (Arrhenius plots) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
